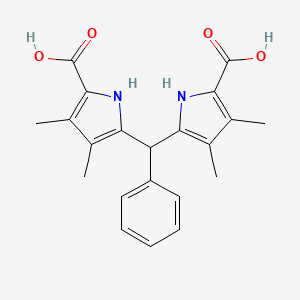
5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) is a chemical compound with the molecular formula C21H22N2O4 It is characterized by its unique structure, which includes two pyrrole rings connected by a phenylmethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) typically involves the reaction of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the phenylmethylene bridge that links the two pyrrole rings. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenylmethylene bridge and pyrrole rings allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)
- 5,5’-Ethylidenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)
- 5,5’-Methylenebis(4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid)
Uniqueness
5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) is unique due to the presence of the phenylmethylene bridge, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
147072-27-3 |
|---|---|
Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-[(5-carboxy-3,4-dimethyl-1H-pyrrol-2-yl)-phenylmethyl]-3,4-dimethyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O4/c1-10-12(3)18(20(24)25)22-16(10)15(14-8-6-5-7-9-14)17-11(2)13(4)19(23-17)21(26)27/h5-9,15,22-23H,1-4H3,(H,24,25)(H,26,27) |
InChI Key |
OULPKZHLYXCFPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C)C(=O)O)C(C2=CC=CC=C2)C3=C(C(=C(N3)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


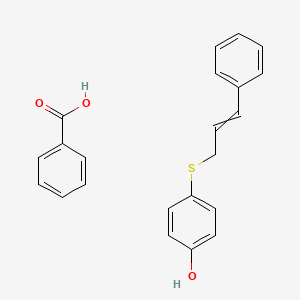
![[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone](/img/structure/B12542954.png)
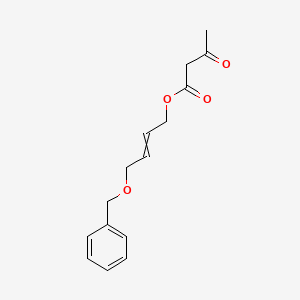
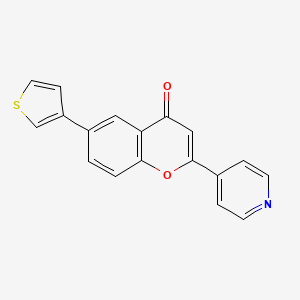
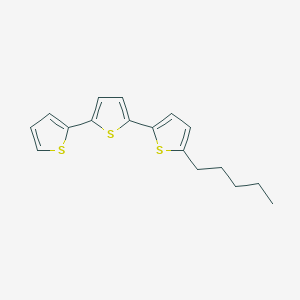
![1-(Prop-2-en-1-yl)-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12542975.png)
![6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole](/img/structure/B12542976.png)
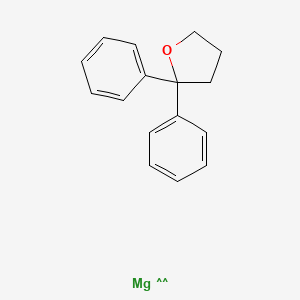
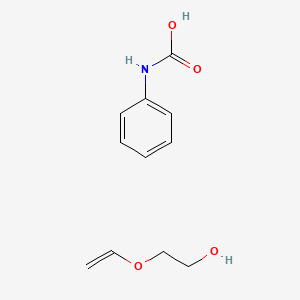
![7-Methylbenzo[c][2,7]naphthyridine](/img/structure/B12543013.png)
![Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone](/img/structure/B12543018.png)
![Tribenzyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B12543026.png)
![Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester](/img/structure/B12543028.png)

